molecular formula C26H42N2O6S B1151048 Leukotriene D4 methyl ester

Leukotriene D4 methyl ester

Cat. No.: B1151048
M. Wt: 510.7 g/mol
InChI Key: PVGJCQKBOXAJIF-YIWIDSIYSA-N
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Description

Leukotriene D4 methyl ester is an organic compound that belongs to the leukotriene family, specifically the D4 class of leukotrienes. It is a biologically active substance that plays a significant role in various physiological processes, including the promotion of inflammatory responses. This compound is a more lipid-soluble form of leukotriene D4, making it useful in certain research and medical applications .

Scientific Research Applications

Leukotriene D4 methyl ester has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Leukotriene D4 methyl ester can be synthesized through chemical synthesis methods. One common approach involves the esterification of leukotriene D4. The reaction typically requires the use of methanol and an acid catalyst to convert leukotriene D4 into its methyl ester form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Leukotriene D4 methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield less oxidized forms of the compound .

Mechanism of Action

Leukotriene D4 methyl ester exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are the cysteinyl leukotriene receptors, including cysteinyl leukotriene 1 and cysteinyl leukotriene 2 receptors. Binding to these receptors triggers a cascade of intracellular signaling pathways that lead to various physiological responses, such as bronchoconstriction, increased vascular permeability, and the promotion of inflammatory cytokine release .

Comparison with Similar Compounds

Leukotriene D4 methyl ester is unique compared to other leukotrienes due to its enhanced lipid solubility, which allows for better membrane permeability and bioavailability. Similar compounds include:

These comparisons highlight the unique properties of this compound, particularly its lipid solubility and specific receptor interactions.

Properties

Molecular Formula

C26H42N2O6S

Molecular Weight

510.7 g/mol

IUPAC Name

2-[[2-amino-3-[(5S,7Z,9Z,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C26H42N2O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(29)16-15-18-25(32)34-2)35-20-21(27)26(33)28-19-24(30)31/h7-8,10-14,17,21-23,29H,3-6,9,15-16,18-20,27H2,1-2H3,(H,28,33)(H,30,31)/b8-7-,11-10-,13-12-,17-14-/t21?,22-,23?/m0/s1

InChI Key

PVGJCQKBOXAJIF-YIWIDSIYSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C/C=C\C([C@H](CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)N

SMILES

CCCCC/C=CC/C=CC=CC=C[C@@H](SC[C@H](N)C(NCC(O)=O)=O)[C@@H](O)CCCC(OC)=O

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)N

Synonyms

5S-hydroxy-6R-(S-cysteinylglycinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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